N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC18011045
InChI: InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1
SMILES:
Molecular Formula: C14H23N4NaO6S3
Molecular Weight: 462.5 g/mol

N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt

CAS No.:

Cat. No.: VC18011045

Molecular Formula: C14H23N4NaO6S3

Molecular Weight: 462.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Aminoethyl)-N'-(2-Sulfothioacetamid)biotinamide, Sodium Salt -

Specification

Molecular Formula C14H23N4NaO6S3
Molecular Weight 462.5 g/mol
IUPAC Name sodium;(3aS,4S,6aR)-2-oxo-4-[5-oxo-5-[2-[(2-sulfonatosulfanylacetyl)amino]ethylamino]pentyl]-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazole
Standard InChI InChI=1S/C14H24N4O6S3.Na/c19-11(15-5-6-16-12(20)8-26-27(22,23)24)4-2-1-3-10-13-9(7-25-10)17-14(21)18-13;/h9-10,13H,1-8H2,(H,15,19)(H,16,20)(H2,17,18,21)(H,22,23,24);/q;+1/p-1/t9-,10-,13-;/m0./s1
Standard InChI Key RDWRHIZFQMIMKX-JMHMRROLSA-M
Isomeric SMILES C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+]
Canonical SMILES C1C2C(C(S1)CCCCC(=O)NCCNC(=O)CSS(=O)(=O)[O-])NC(=O)N2.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a biotin core modified with two functional groups:

  • 2-Aminoethyl moiety: Enhances solubility and provides a primary amine for conjugation reactions.

  • 2-Sulfothioacetamide group: Introduces sulfonic acid and thioacetamide functionalities, enabling disulfide bond formation and electrophilic reactivity.

Key Structural Features:

  • Molecular Formula: C14H23N4NaO6S3\text{C}_{14}\text{H}_{23}\text{N}_4\text{NaO}_6\text{S}_3

  • Molecular Weight: 462.53 g/mol

  • IUPAC Name: Sodium;5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2-sulfosulfanylacetyl)amino]ethyl]pentanimidate.

Physicochemical Characteristics

PropertyValue/Description
SolubilityWater-soluble (≥10 mg/mL in PBS)
StabilityStable at −20°C; sensitive to oxidation and hydrolysis
Affinity ConstantKd1015MK_d \sim 10^{-15} \, \text{M} for streptavidin

Synthesis and Production

Synthetic Pathway

The synthesis involves three sequential steps:

  • Biotin Activation: Biotin is converted to a reactive ester (e.g., biotin-N-hydroxysuccinimide) to enable nucleophilic substitution.

  • Thioacetamide Conjugation: The activated biotin reacts with 2-aminoethylthioacetamide under alkaline conditions (pH 8–9) to form an intermediate.

  • Sulfonation: The intermediate undergoes sulfonation using sodium sulfite, yielding the final sodium salt.

Industrial-Scale Production

Industrial protocols optimize yield (>85%) and purity (>98%) via:

  • Automated continuous-flow reactors.

  • High-performance liquid chromatography (HPLC) purification.

Mechanism of Action

Biotin-Avidin Interaction

The biotin moiety binds streptavidin/avidin with sub-nanomolar affinity, enabling applications in:

  • Immunoassays: Immobilization of biotinylated antibodies.

  • Affinity Chromatography: Purification of biotin-tagged proteins.

Sulfothioacetamide Reactivity

The sulfothioacetamide group participates in:

  • Disulfide bond formation: Reversible conjugation with thiol-containing biomolecules.

  • Electrophilic substitution: Reaction with nucleophiles (e.g., amines, thiols) under mild conditions.

Applications in Scientific Research

Protein Labeling and Detection

  • Extracellular Thiol Labeling: The compound selectively labels surface-exposed thiols on cell membranes due to its membrane impermeability.

    • Protocol: Incubate live cells with 1–5 mM probe in PBS (pH 7.4) at 4°C for 30–60 minutes.

    • Validation: Confocal microscopy or streptavidin-HRP Western blot.

Diagnostic Assays

  • ELISA Enhancement: Improves signal-to-noise ratio by reducing non-specific binding.

  • Lateral Flow Assays: Integrates into rapid diagnostic tests for pathogen detection.

Biosensor Development

  • Glucose Biosensors: Biotin-streptavidin bridges immobilize glucose oxidase on electrodes.

  • DNA Sensors: Facilitates attachment of biotinylated DNA probes to sensor surfaces.

Comparative Analysis with Biotin Derivatives

CompoundFunctional GroupKey AdvantageLimitation
Biotin-NHSN-hydroxysuccinimideRapid conjugationHydrolysis-prone in aqueous buffers
Biotin-HPDPCleavable disulfideControlled releaseRequires reducing agents for elution
Target CompoundSulfothioacetamideDual reactivity (biotin + disulfide)Sensitive to oxidative environments

Recent Research Findings

Enhanced Binding Kinetics

A 2024 study demonstrated a 40% increase in binding efficiency compared to biotin-NHS in extracellular protein labeling, attributed to reduced steric hindrance.

Stability Under Physiological Conditions

The sodium salt formulation maintains 95% reactivity after 72 hours in serum at 37°C, outperforming maleimide-based biotin reagents.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator